Methyl 5-(2-methoxyphenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(2-methoxyphenyl)-4,6-dioxo-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methoxyphenyl)-4,6-dioxo-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxyphenyl)-4,6-dioxo-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 5-(2-methoxyphenyl)-4,6-dioxo-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets make it useful in studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of methyl 5-(2-methoxyphenyl)-4,6-dioxo-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share similar pharmacological properties and are studied for their neuroprotective and anti-inflammatory effects.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
Methyl 5-(2-methoxyphenyl)-4,6-dioxo-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17N3O5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-4,6-dioxo-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H17N3O5/c1-27-14-11-7-6-10-13(14)22-18(24)15-16(20(26)28-2)21-23(17(15)19(22)25)12-8-4-3-5-9-12/h3-11,15,17H,1-2H3 |
InChI Key |
TYDWHRGWXYQNIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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